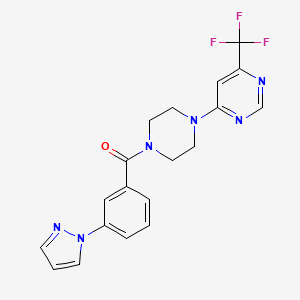

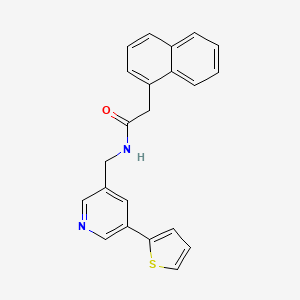

![molecular formula C16H13N3O4S B2530289 4-(5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰氨基)苯甲酸乙酯 CAS No. 851944-10-0](/img/structure/B2530289.png)

4-(5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰氨基)苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, is a derivative of thiazolo[3,2-a]pyrimidine, which is a fused heterocyclic system that has been the subject of various synthetic efforts due to its potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the research focuses on the synthesis and characterization of closely related thiazolo[3,2-a]pyrimidine derivatives, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidine derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature . The reaction conditions also allow for the formation of various substituted derivatives, such as ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate, by using different cyanoacrylate derivatives . Additionally, amino-imino derivatives have been prepared and used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . These synthetic routes are characterized by their simplicity, mild reaction conditions, and the use of room temperature, which are advantageous for practical organic synthesis.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . For instance, the novel pyrimidine derivative ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was characterized by IR, 1H NMR, 13C NMR, LCMS, and elemental analysis . These techniques provide detailed information about the molecular structure, including the arrangement of atoms and the presence of specific functional groups.

Chemical Reactions Analysis

The thiazolo[3,2-a]pyrimidine derivatives undergo various chemical reactions to form new heterocyclic systems. For example, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was transformed into related fused heterocyclic systems via reaction with various reagents . These reactions expand the chemical diversity of the thiazolo[3,2-a]pyrimidine scaffold and open up possibilities for the discovery of compounds with novel properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural features and the conditions used for their synthesis. The compounds exhibit a range of properties, such as solubility in common organic solvents and stability under the reaction conditions employed. The crystal packing of one of the derivatives is stabilized by weak intermolecular C—H⋯O interactions, indicating potential for solid-state interactions . The biological activities of these compounds, such as antioxidant, radioprotective, antibacterial, and antitubercular activities, have been evaluated, suggesting their potential use in medicinal chemistry .

科学研究应用

抗癌潜力

一系列新的苯并[4,5]噻唑并[1,2-a]嘧啶-3-羧酸酯衍生物,包括4-(5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰氨基)苯甲酸乙酯,已被合成并评估其抗癌活性。这些化合物对各种人类癌细胞系表现出有希望的细胞毒性,包括乳腺腺癌细胞系 MCF-7 和 MDA-MB-231。一种化合物尤其表现出显着的细胞毒性,对这些细胞系的 IC₅₀ 值分别为 0.58 和 1.58 μM,突出了这些衍生物作为抗癌剂的潜力 (Nagarapu 等人,2013)。

合成和化学反应性

与 4-(5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰氨基)苯甲酸乙酯密切相关的“biginelli 化合物”的合成和反应已得到广泛研究。这些化合物可用作一系列杂环化合物的先驱,包括噻唑并[3,2-a]嘧啶。这些化合物的化学反应性为开发具有潜在生物活性的新型化学实体提供了基础 (Kappe & Roschger,1989)。

抗炎和镇痛剂

衍生自 4-(5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰氨基)苯甲酸乙酯的新型衍生物已被合成并评估其抗炎和镇痛活性。发现这些化合物以高选择性指数抑制环氧合酶-1/2 (COX-1/COX-2),表现出显着的镇痛和抗炎作用。这表明它们在开发新的治疗剂中的潜在用途 (Abu‐Hashem 等人,2020)。

乳腺癌的凋亡诱导剂

多组分合成方法已被用于创建基于 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯的化合物,显示出作为乳腺癌凋亡诱导剂的显着潜力。这些化合物在体外对 MCF-7 和 HepG-2 癌细胞系进行了评估,其中一些显示出有趣的抗增殖潜力。一种化合物尤其诱导 MCF-7 细胞凋亡,显着降低细胞活力,表明其作为治疗剂的希望 (Gad 等人,2020)。

超分子结构

类似于 4-(5-氧代-5H-噻唑并[3,2-a]嘧啶-6-甲酰氨基)苯甲酸乙酯的衍生物的新型晶体结构已被表征,揭示了它们的超分子结构。这包括对晶体堆积排列和杂环部分的芳香性的见解,这对于理解这些化合物的物理化学性质和潜在的生物相互作用至关重要 (Pietrzak 等人,2018)。

作用机制

Target of Action

Thiazolo[3,2-a]pyrimidines, a class of compounds to which this compound belongs, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists .

Mode of Action

It is known that thiazolo[3,2-a]pyrimidines exhibit a wide range of biological activities, including anti-inflammatory, antihypertensive, antiviral, antioxidant, antitumor, anti-hiv, calcium channel blocking, acetylcholine esterase inhibitory, cdc25b phosphatase inhibitory, bcl-2 family proteins inhibitory, glutamate receptor antagonistic, and 5-ht2a receptor antagonistic activities .

Biochemical Pathways

Given the wide range of biological activities exhibited by thiazolo[3,2-a]pyrimidines, it can be inferred that multiple biochemical pathways could be affected .

Result of Action

Some thiazolo[3,2-a]pyrimidines have shown significant antibacterial and antitubercular activities .

未来方向

属性

IUPAC Name |

ethyl 4-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-2-23-15(22)10-3-5-11(6-4-10)18-13(20)12-9-17-16-19(14(12)21)7-8-24-16/h3-9H,2H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBURJSBVYPHSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

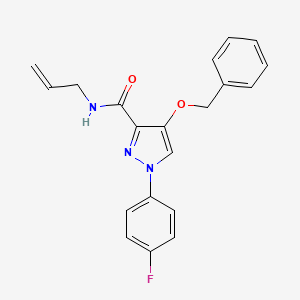

![N-(2-ethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2530207.png)

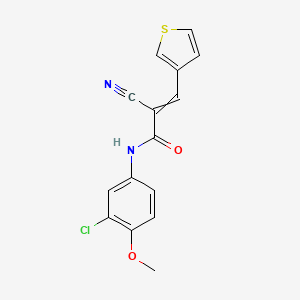

![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2530210.png)

![ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530220.png)

![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)

![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)

![4-Bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2530224.png)

![ethyl 4-[(4-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2530227.png)